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molecular formula C13H9ClN2 B8466867 6-chloro-2-pyridin-3-yl-1H-indole

6-chloro-2-pyridin-3-yl-1H-indole

Cat. No. B8466867
M. Wt: 228.67 g/mol
InChI Key: WEJTWACGVXQRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242963B2

Procedure details

3-Bromopyridine and N-Boc-6-chloro-indole-2-boronic acid are processed according to the procedure described in Example 91 to give 6-chloro-2-pyridin-3-yl-1H-indole. (ESI) m/z 229.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([N:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([Cl:24])[CH:22]=2)[CH:17]=[C:16]1B(O)O)(OC(C)(C)C)=O>>[Cl:24][C:21]1[CH:22]=[C:23]2[C:18]([CH:17]=[C:16]([C:2]3[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=3)[NH:15]2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(=CC2=CC=C(C=C12)Cl)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=C(NC2=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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